Whitepaper: Chemical Structure, Molecular Properties, and Applications of Methyl[(1-ethylpropyl)amino]acetate in Drug Discovery
Whitepaper: Chemical Structure, Molecular Properties, and Applications of Methyl[(1-ethylpropyl)amino]acetate in Drug Discovery
Executive Summary
The development of peptidomimetics and structurally optimized active pharmaceutical ingredients (APIs) relies heavily on the strategic modification of amino acid backbones. Methyl [(1-ethylpropyl)amino]acetate (CAS: 1019627-75-8) represents a highly specialized N-alkylated glycine derivative. By incorporating a bulky, sterically hindered 1-ethylpropyl (3-pentyl) moiety onto the nitrogen atom of a glycine methyl ester, this compound serves as a critical building block for peptoids, conformationally restricted peptides, and targeted delivery systems. This technical guide explores the physicochemical properties, structural causality, and self-validating synthetic protocols associated with this molecule.
Structural Analysis and Chemical Identity
Methyl[(1-ethylpropyl)amino]acetate is a secondary amine characterized by a glycine methyl ester core N-alkylated with a 1-ethylpropyl group.
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Steric Hindrance: The branched nature of the 3-pentyl group creates significant steric bulk directly adjacent to the secondary amine. In drug design, sterically hindered amines are deliberately utilized to shield the nitrogen lone pair from oxidative metabolism (e.g., by monoamine oxidases or cytochrome P450 enzymes)[1].
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Backbone Modification: As an N-alkylated amino acid, its incorporation into a peptide chain eliminates the amide hydrogen bond donor capability at that specific residue, fundamentally altering the local hydrogen-bonding network and restricting
and dihedral angles[2].
Physicochemical Profiling & Pharmacokinetic Causality
The molecular properties of Methyl [(1-ethylpropyl)amino]acetate dictate its behavior in biological systems and organic solvents. The quantitative data below summarizes its core physicochemical profile[3].
| Property | Value | Computational Source / Rationale |
| IUPAC Name | Methyl 2-(pentan-3-ylamino)acetate | Standard Nomenclature |
| CAS Number | 1019627-75-8 | |
| Molecular Formula | C₈H₁₇NO₂ | Elemental Analysis |
| Molecular Weight | 159.23 g/mol | PubChem 2.1 |
| XLogP3 (Lipophilicity) | 1.6 | XLogP3 3.0 |
| Topological Polar Surface Area | 38.3 Ų | Cactvs 3.4.6.11 |
| Hydrogen Bond Donors | 1 | Secondary Amine (N-H) |
| Hydrogen Bond Acceptors | 3 | Ester Oxygens (2) + Amine Nitrogen (1) |
| Rotatable Bonds | 5 | Confers limited flexibility |
Causality in Pharmacokinetics (PK)
The XLogP3 value of 1.6 falls squarely within the optimal range (1.0–3.0) for passive transcellular membrane permeability. Furthermore, the Topological Polar Surface Area (TPSA) of 38.3 Ų is well below the 90 Ų threshold typically required for blood-brain barrier (BBB) penetration, and the 140 Ų threshold for general oral bioavailability[3].
When this building block is incorporated into a larger therapeutic molecule, the steric bulk of the 1-ethylpropyl group acts as a physical shield. This steric shielding prevents rapid enzymatic degradation by endogenous peptidases, thereby increasing the in vivo half-life of the resulting peptidomimetic[1].
Mechanistic pathway of pharmacokinetic enhancement via N-alkylation steric shielding.
Self-Validating Synthetic Protocol: Microwave-Assisted Reductive Amination
Rationale & Causality: Direct alkylation (Sₙ2) of glycine methyl ester using 3-bromopentane is highly inefficient. The secondary nature of the alkyl halide, combined with the basicity of the amine, leads to competing E2 elimination (yielding 2-pentene) and poor recovery[4]. To circumvent this, reductive amination using 3-pentanone is the standard. However, the steric hindrance of 3-pentanone makes conventional thermal condensation slow. We utilize a microwave-assisted methodology with Sodium Cyanoborohydride (NaBH₃CN) to accelerate imine dehydration while selectively reducing the iminium ion without reducing the unreacted ketone[5].
Step-by-Step Methodology
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Imine Condensation:
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Suspend Glycine methyl ester hydrochloride (1.0 eq, 10 mmol) in 20 mL of anhydrous methanol.
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Add Triethylamine (TEA, 1.0 eq) dropwise to liberate the free amine.
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Add 3-Pentanone (1.2 eq, 12 mmol). Stir for 10 minutes at room temperature.
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Reductive Setup:
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Add NaBH₃CN (1.5 eq, 15 mmol) in a single portion.
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Add a catalytic amount of glacial acetic acid (approx. 0.5 mL) to adjust the pH to 5–6. Causality: This specific pH is critical; it is acidic enough to protonate the imine (forming the highly electrophilic iminium ion) but not so acidic that it neutralizes the hydride source.
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Microwave Irradiation:
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Seal the reaction in a microwave-safe vessel. Irradiate at 300 W, maintaining a strict temperature of 45 °C for 15 minutes[5]. Causality: Exceeding 45 °C risks thermal degradation of the methyl ester and excessive pressurization of the methanol solvent.
-
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Quenching & Extraction:
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Vent the vessel and quench the reaction by slowly adding 15 mL of saturated aqueous NaHCO₃. This neutralizes the acetic acid and safely decomposes unreacted hydride.
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Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).
-
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Validation & Quality Control (Self-Validating Check):
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In-process TLC: Spot the organic layer against the starting glycine ester. The product will show a distinct retention factor (
) and will stain differently with Ninhydrin (shifting from a primary amine purple to a secondary amine yellow/brown). -
LC-MS Confirmation: Analyze an aliquot via LC-MS. The protocol is validated if the dominant peak shows an
of 160.1 . The absence of an 230 peak confirms that over-alkylation (tertiary amine formation) was successfully prevented.
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Purification:
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Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the pure product.
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Synthetic workflow for Methyl [(1-ethylpropyl)amino]acetate via reductive amination.
Applications in Peptidomimetics and Peptoid Design
The integration of Methyl[(1-ethylpropyl)amino]acetate into drug discovery pipelines is primarily driven by N-alkyl amino acid scanning [6].
In traditional alanine scanning, researchers identify which amino acid side chains are critical for receptor binding. N-alkyl scanning takes this a step further by systematically replacing native amino acids with N-alkylated derivatives (like our target compound) to probe the necessity of the amide backbone proton[7].
Because the 1-ethylpropyl group is exceptionally bulky, its incorporation forces the peptide backbone into a highly restricted conformational space. This is utilized to:
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Lock Rotamers: Prevent the peptide from adopting inactive conformations, thereby increasing binding affinity to the target receptor (decreasing the entropic penalty of binding)[8].
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Generate Peptoids: As a monomeric unit, it can be saponified and coupled to form poly-N-substituted glycines (peptoids). Peptoids bypass the immune system's standard peptide-recognition machinery, drastically reducing immunogenicity while maintaining target specificity[2].
Conclusion
Methyl [(1-ethylpropyl)amino]acetate is far more than a simple amino acid derivative; it is a highly engineered building block designed to impart steric shielding, lipophilicity, and conformational rigidity to next-generation therapeutics. By leveraging microwave-assisted reductive amination, researchers can synthesize this compound rapidly and chemoselectively, ensuring high-throughput access for combinatorial libraries and targeted drug development.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 22080627, Methyl[(1-ethylpropyl)amino]acetate." PubChem,[Link]
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Cruz, M. et al. "Efficient Microwave Combinatorial Parallel and Nonparallel Synthesis of N-Alkylated Glycine Methyl Esters as Peptide Building Blocks." ACS Combinatorial Science,[Link]
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Vusak, D. et al. "Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives." MDPI (International Journal of Molecular Sciences),[Link]
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Drummond, D. C. et al. "Development of a Highly Active Nanoliposomal Irinotecan Using a Novel Intraliposomal Stabilization Strategy." Cancer Research (AACR),[Link]
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Brea, R. J. et al. "Conversion of 'Customizable Units' into N-Alkyl Amino Acids and Generation of N-Alkyl Peptides." The Journal of Organic Chemistry (ACS),[Link]
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